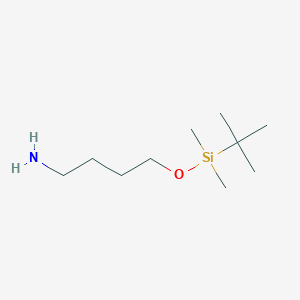

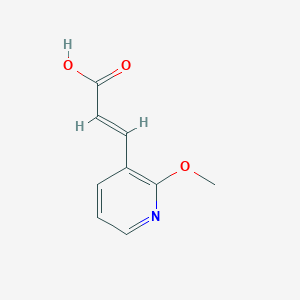

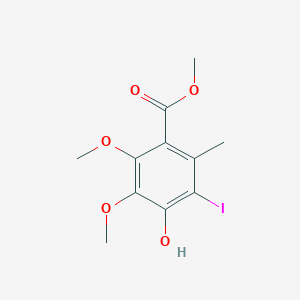

![molecular formula C22H25N3O2 B148502 3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate CAS No. 1338365-54-0](/img/structure/B148502.png)

3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoate derivatives often involves multi-step reactions, including the formation of intermediates. For example, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates involves two steps and results in compounds with antiproliferative activity . Similarly, the Gould-Jacobs reaction with benzoxazoles and cyanopropenonitrile or cyanopropenoate leads to the formation of benzoxazolylaminomethylenemalononitriles and their esters . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzoate derivatives can significantly influence their biological activity. For instance, the presence of a methoxy group and a methoxycarbonyl group was found to be essential for cell growth inhibition in the case of a tubulin inhibitor . The molecular structure also determines the type of hydrogen bonding, as seen in the isomeric methyl benzoates, which form either sheets or chains of edge-fused rings .

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with diketones to produce fused pyranones and other cyclic structures . Methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate can be transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their functional groups and molecular structure. Enzymatic dihydroxylation of benzoate esters yields cis-cyclohexadienediols, which are versatile intermediates for the synthesis of various compounds, including pseudo-sugars and amino cyclitols . The stability and reactivity of these intermediates are crucial for their potential applications in medicinal chemistry and synthesis.

Applications De Recherche Scientifique

Benzoate Derivatives in Medical Treatment

Benzoate derivatives, such as Sodium Benzoate, have been found to have a variety of clinical applications, including the treatment of urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. These applications highlight the potential of benzoate derivatives in addressing neurological and metabolic disorders through mechanisms like competitive inhibition of D-amino acid oxidase, which can influence neurotransmission and cognitive functioning (Piper & Piper, 2017).

Organic Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate is noted for its pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a significant structure and an excellent precursor for the search of new bioactive molecules, indicating the role of benzoate derivatives in the development of new pharmaceuticals (Farooq & Ngaini, 2019).

Antimicrobial Properties from Natural Sources

Compounds derived from natural sources, including propolis and cyanobacteria, have been found to contain benzoate derivatives that possess antibacterial, antifungal, and antimycobacterial properties. These findings suggest that structurally related compounds, including specific benzoate derivatives, could be explored for their antimicrobial efficacy, contributing to the development of new antimicrobial agents (Xu et al., 2009); (Swain et al., 2017).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate”. However, it’s important to note that this compound is for research use only and not for human or veterinary use1.

Orientations Futures

I’m sorry, but I couldn’t find specific information on the future directions of “3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate”. However, benzoate derivatives, such as Sodium Benzoate, have been found to have a variety of clinical applications, including the treatment of urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer’s disease, and Parkinson’s disease1. These applications highlight the potential of benzoate derivatives in addressing neurological and metabolic disorders through mechanisms like competitive inhibition of D-amino acid oxidase, which can influence neurotransmission and cognitive functioning1.

Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propriétés

IUPAC Name |

3-[5-(2-aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIYQPPDQNLNDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

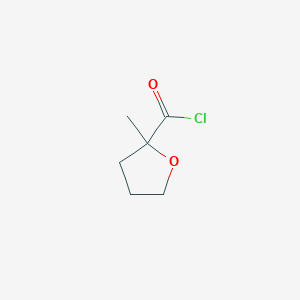

![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)

![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)

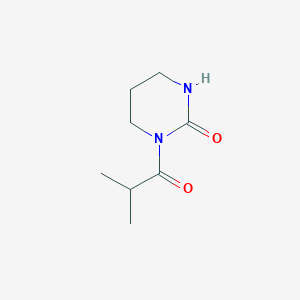

![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)

![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)

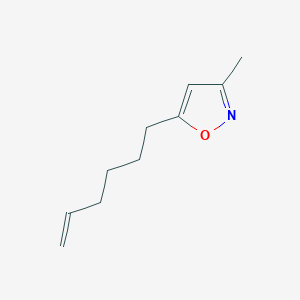

![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)